molecular formula C13H17NO2 B4898150 N,N-diallyl-2,5-dimethyl-3-furamide

N,N-diallyl-2,5-dimethyl-3-furamide

Cat. No.: B4898150
M. Wt: 219.28 g/mol
InChI Key: FCVLTRHJSHFPSN-UHFFFAOYSA-N
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Description

N,N-Diallyl-2,5-dimethyl-3-furamide is a furamide derivative characterized by a furan ring substituted with methyl groups at positions 2 and 5, along with diallyl amine groups at the nitrogen atom of the amide moiety. The diallyl groups may enhance lipophilicity and reactivity, influencing bioavailability and interaction with biological targets .

Properties

IUPAC Name

2,5-dimethyl-N,N-bis(prop-2-enyl)furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-5-7-14(8-6-2)13(15)12-9-10(3)16-11(12)4/h5-6,9H,1-2,7-8H2,3-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCVLTRHJSHFPSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N(CC=C)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-Cyclohexyl-N-Methoxy-2,5-Dimethyl-3-Furamide

This compound shares the 2,5-dimethyl-furamide core but substitutes the diallyl groups with cyclohexyl and methoxy substituents. Key differences include:

  • Bioactivity : Methoxy groups may alter electronic effects, impacting binding affinity to target proteins.
  • Applications: No direct data on its use, but structural similarity suggests possible safener or agrochemical roles .

N,N-Diallyl-2,2-Dichloroacetamide

  • Structure : Contains a dichloroacetamide backbone with diallyl groups.
  • Bioactivity : Demonstrates high binding affinity in maize seedlings (IC₅₀ = 0.01 pM), correlating with safener efficacy against thiocarbamate herbicides .
  • Mechanism : Competes with herbicides like alachlor for binding sites, enhancing crop tolerance .

Functional Comparison with Herbicide Safeners

Dichloroacetamide Safeners (e.g., R25788)

  • Binding Affinity : IC₅₀ values for dichloroacetamides range from 0.01 pM (N,N-diallyl-2,2-dichloroacetamide) to 2.3 pM for thiocarbamates, indicating strong target interaction .
  • Specificity : Binds to a single class of sites in maize coleoptiles, with activity linked to safener effectiveness .

N,N-Diallyl-2,5-Dimethyl-3-Furamide

  • Structural Advantages : The dimethyl-furan core could improve metabolic stability in plants compared to linear acetamides.

Data Table: Key Properties of Compared Compounds

Compound Name Core Structure Substituents IC₅₀ (Binding) Key Applications Reference
This compound Furanamide Diallyl, 2,5-dimethyl Unknown Potential safener
N,N-Diallyl-2,2-dichloroacetamide Dichloroacetamide Diallyl, Cl 0.01 pM Herbicide safener
N-Cyclohexyl-N-methoxy-...furamide Furanamide Cyclohexyl, methoxy N/A Undocumented

Research Implications and Gaps

  • Structural Insights : Diallyl groups in this compound may offer steric advantages over bulkier cyclohexyl analogs, but experimental validation is needed.
  • Synthetic Routes : Analogous to 3-chloro-N-phenyl-phthalimide synthesis, high-purity preparation methods must be optimized for reliable bioactivity testing .

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